N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-1-phenylmethanesulfonamide
Overview
Description
N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-1-phenylmethanesulfonamide is a complex organic compound featuring a pyrrolidine ring, a phenyl group, and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-1-phenylmethanesulfonamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.
Attachment of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions, often using reagents like phenyl halides.
Introduction of the Methanesulfonamide Moiety: This step involves the reaction of the intermediate compound with methanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-1-phenylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-1-phenylmethanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its unique structural features and biological activity.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a building block in material science.
Mechanism of Action
The mechanism of action of N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-1-phenylmethanesulfonamide.
Sulfonamide Derivatives: Other sulfonamide compounds, such as sulfanilamide, also exhibit similar chemical properties.
Uniqueness
This compound is unique due to the combination of its pyrrolidine ring, phenyl group, and methanesulfonamide moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]-1-phenylmethanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-19(21-12-4-5-13-21)14-16-8-10-18(11-9-16)20-25(23,24)15-17-6-2-1-3-7-17/h1-3,6-11,20H,4-5,12-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOODALVMGOYFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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